![molecular formula C17H17NO3 B5702202 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a synthetic derivative of phenylpropionic acid, which is a nonsteroidal anti-inflammatory drug. MPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. This compound has been shown to have a high affinity for certain types of proteins, which may contribute to its observed effects on cellular function.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high specificity for certain types of proteins, which can make it a valuable tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many potential future directions for research on 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, including further studies of its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, this compound may have applications in the development of new imaging techniques and in the study of cellular signaling pathways. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate and to explore its many possible applications in the field of scientific research.
Synthesis Methods
The synthesis of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate involves several steps, including the reaction of 4-methylbenzenamine with phosgene to form 4-methylphenyl isocyanate. This intermediate is then reacted with 4-carboxyphenyl propionic acid to form the final product, 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate.
Scientific Research Applications
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging cellular structures. This compound has also been used in studies of protein-protein interactions and as a tool for investigating the mechanisms of enzyme catalysis.
properties
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-10-6-13(7-11-15)17(20)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGMWXTHYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
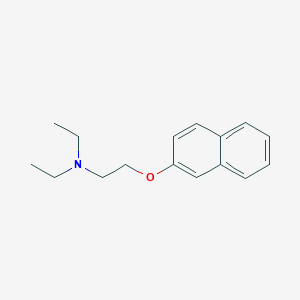
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
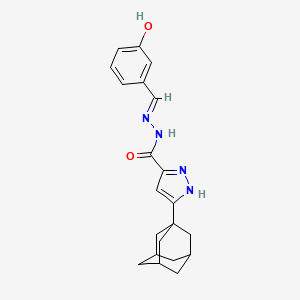
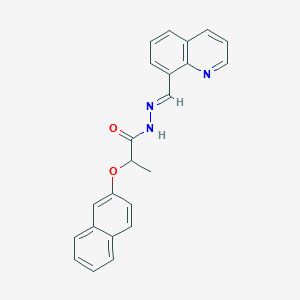
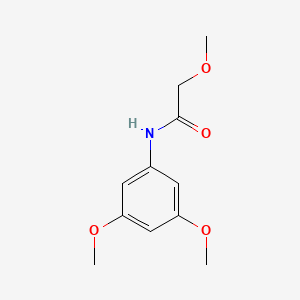
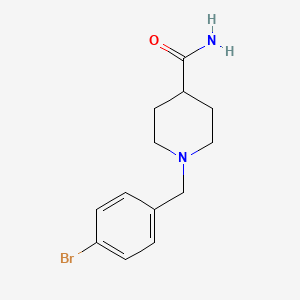
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
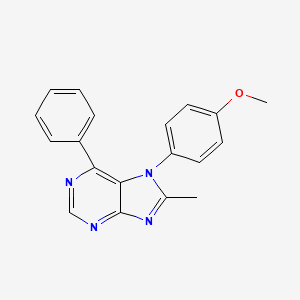
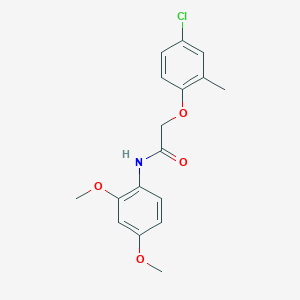
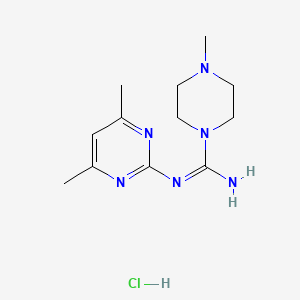
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)